REACTION_CXSMILES
|
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1.C([Li])CCC>>[CH:1]1([CH:4]([C:7]2[CH:8]=[N:9][CH:10]=[N:11][CH:12]=2)[OH:5])[CH2:3][CH2:2]1
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Name
|
|
Quantity
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19 g
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Type
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reactant
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Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
43.2 g
|
Type
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reactant
|
Smiles
|
BrC=1C=NC=NC1
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Name
|
|
Quantity
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108.6 mL
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Type
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reactant
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Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C1(CC1)C(O)C=1C=NC=NC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |